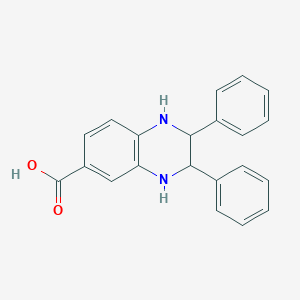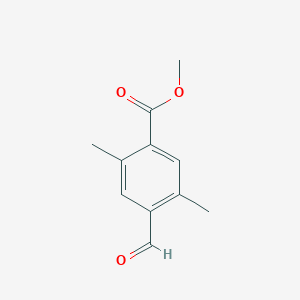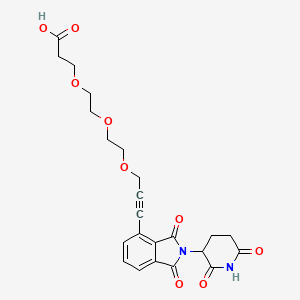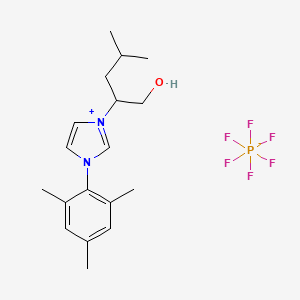
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a mesityl group and an imidazolium core, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolium Core: This step involves the reaction of mesityl chloride with imidazole in the presence of a base such as potassium carbonate.
Introduction of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain is introduced via a nucleophilic substitution reaction, where the imidazolium core reacts with an appropriate alkyl halide.
Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange reaction with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of brominated or nitrated mesityl derivatives.
Scientific Research Applications
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets. The imidazolium core can interact with various enzymes and receptors, modulating their activity. The hydroxyalkyl side chain may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate
- (S)-N-(1-Hydroxy-4-methylpentan-2-yl)benzamide
Uniqueness
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its combination of a mesityl group and an imidazolium core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H27F6N2OP |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H27N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;/q+1;-1 |
InChI Key |
HTMFELRYWOLIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
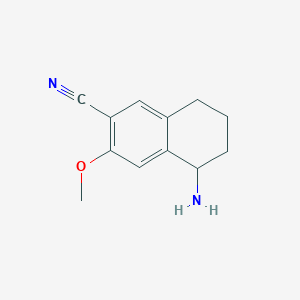
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
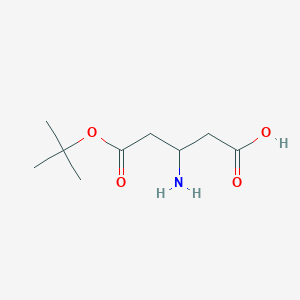
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
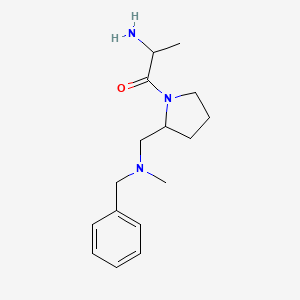

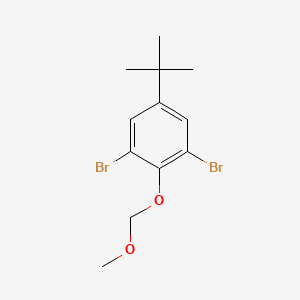
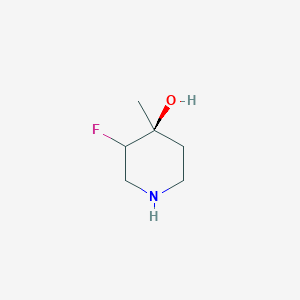
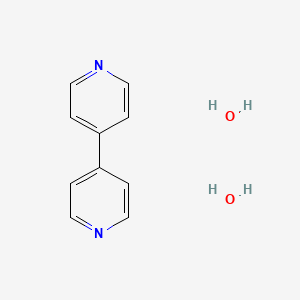
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
